3,4,5,6-Tetrahydroxy-2-oxohexanoic acid hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Keto-L-gulonic acid hydrate is primarily produced through a two-step fermentation process. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is transformed into 2-Keto-L-gulonic acid by a co-culture system composed of Ketogulonicigenium vulgare and Bacillus megaterium .
Industrial Production Methods: The industrial production of 2-Keto-L-gulonic acid hydrate involves the use of a mixed fermentation process. This process utilizes the symbiotic relationship between Ketogulonicigenium vulgare and Bacillus species to enhance the yield and efficiency of 2-Keto-L-gulonic acid production . The fermentation is typically carried out in large bioreactors under controlled conditions to optimize the growth and metabolic activity of the microorganisms involved .
Chemical Reactions Analysis
Types of Reactions: 2-Keto-L-gulonic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and esterification. One of the primary reactions is its conversion to L-ascorbic acid (vitamin C) through an esterification and lactonization process .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Esterification: Typically involves acid catalysts such as sulfuric acid or hydrochloric acid in an anhydrous environment.
Major Products: The major product formed from the reactions involving 2-Keto-L-gulonic acid hydrate is L-ascorbic acid (vitamin C), which is widely used in the pharmaceutical, food, and cosmetic industries .
Scientific Research Applications
2-Keto-L-gulonic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Keto-L-gulonic acid hydrate involves its conversion to L-ascorbic acid through a series of enzymatic reactions. The key enzymes involved are sorbose dehydrogenase and sorbosone dehydrogenase, which facilitate the oxidation of L-sorbose to 2-Keto-L-gulonic acid . This compound then undergoes esterification and lactonization to form L-ascorbic acid . The molecular targets and pathways involved in this process are primarily related to carbohydrate metabolism and redox reactions .
Comparison with Similar Compounds
- 2-Keto-D-gluconic acid hemicalcium salt hydrate
- L-xylo-2-Hexulosonic acid hydrate
- D-sorbosonic acid hydrate
Comparison: 2-Keto-L-gulonic acid hydrate is unique due to its specific role as a direct precursor to L-ascorbic acid. While similar compounds like 2-Keto-D-gluconic acid and L-xylo-2-Hexulosonic acid also participate in carbohydrate metabolism, they do not directly lead to the synthesis of vitamin C . This uniqueness makes 2-Keto-L-gulonic acid hydrate particularly valuable in industrial and pharmaceutical applications .
Properties
Molecular Formula |
C6H12O8 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);1H2 |
InChI Key |
AJDGHHWRQQMMDK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O.O |
Origin of Product |
United States |
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